4-Morpholinecarboximidamide, N-hydroxy-3,3-dimethyl-
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Overview
Description
4-Morpholinecarboximidamide, N-hydroxy-3,3-dimethyl- is a chemical compound known for its unique structure and properties. It features a morpholine ring, a carboximidamide group, and a hydroxyl group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Morpholinecarboximidamide, N-hydroxy-3,3-dimethyl- typically involves the reaction of morpholine with a suitable carboximidamide precursor under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The purification of the final product is achieved through techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 4-Morpholinecarboximidamide, N-hydroxy-3,3-dimethyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboximidamide group can be reduced to form amines.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines.
Scientific Research Applications
4-Morpholinecarboximidamide, N-hydroxy-3,3-dimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Morpholinecarboximidamide, N-hydroxy-3,3-dimethyl- involves its interaction with specific molecular targets. The hydroxyl and carboximidamide groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
4-Morpholinecarboximidamide, N-hydroxy-3,3-dimethyl-: shares similarities with other morpholine derivatives and carboximidamides.
N-Hydroxy-3,3-dimethyl-4-morpholinecarboximidamide: is another related compound with similar structural features.
Uniqueness: The unique combination of the morpholine ring, carboximidamide group, and hydroxyl group in 4-Morpholinecarboximidamide, N-hydroxy-3,3-dimethyl- distinguishes it from other compounds. This unique structure imparts specific chemical reactivity and potential biological activities, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C7H15N3O2 |
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Molecular Weight |
173.21 g/mol |
IUPAC Name |
N'-hydroxy-3,3-dimethylmorpholine-4-carboximidamide |
InChI |
InChI=1S/C7H15N3O2/c1-7(2)5-12-4-3-10(7)6(8)9-11/h11H,3-5H2,1-2H3,(H2,8,9) |
InChI Key |
AWENFPSPRFFZIY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COCCN1C(=NO)N)C |
Origin of Product |
United States |
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